molecular formula C7H8BrN B1282459 5-Bromo-2,4-dimethylpyridine CAS No. 27063-92-9

5-Bromo-2,4-dimethylpyridine

Cat. No. B1282459
Key on ui cas rn: 27063-92-9
M. Wt: 186.05 g/mol
InChI Key: SLMUXUHXAIPROA-UHFFFAOYSA-N
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Patent
US05004748

Procedure details

150 ml of 65% strength oleum are added dropwise to 28.9 ml of 2,4-dimethylpyridine, while cooling with ice and stirring, such that the temperature does not rise above 35° C. When the solution has become homogeneous, 6.42 ml of bromine are slowly added dropwise, with stirring. The mixture is stirred at 80° C. for 31/2 hours. After cooling, it is carefully added dropwise to 1 kg of ice, neutralized with solid Na2CO3 and extracted 3 times with 300 ml of ether each time. The organic layer is separated off and dried over magnesium sulfate. After removal of the solvent by distillation in vacuo, 34.6 g of a pale yellow oil consisting of the isomers 5-bromo-2,4-dimethylpyridine and 3-bromo-2,4-dimethylpyridine are obtained. The isomers are separated by column chromatography on silicon dioxide gel to give 10 g of 5-bromo-2,4-dimethylpyridine as a colorless liquid (13.0 g of 3-bromo-2,4-dimethylpyridine).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
reactant
Reaction Step One
Quantity
6.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=1.[Br:18]Br.C([O-])([O-])=O.[Na+].[Na+]>>[Br:18][C:14]1[C:15]([CH3:17])=[CH:16][C:11]([CH3:10])=[N:12][CH:13]=1.[Br:18][C:16]1[C:11]([CH3:10])=[N:12][CH:13]=[CH:14][C:15]=1[CH3:17] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
28.9 mL
Type
reactant
Smiles
CC1=NC=CC(=C1)C
Step Two
Name
Quantity
6.42 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring, such that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
does not rise above 35° C
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture is stirred at 80° C. for 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 300 ml of ether each time
CUSTOM
Type
CUSTOM
Details
The organic layer is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation in vacuo, 34.6 g of a pale yellow oil
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The isomers are separated by column chromatography on silicon dioxide gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
BrC=1C(=NC=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05004748

Procedure details

150 ml of 65% strength oleum are added dropwise to 28.9 ml of 2,4-dimethylpyridine, while cooling with ice and stirring, such that the temperature does not rise above 35° C. When the solution has become homogeneous, 6.42 ml of bromine are slowly added dropwise, with stirring. The mixture is stirred at 80° C. for 31/2 hours. After cooling, it is carefully added dropwise to 1 kg of ice, neutralized with solid Na2CO3 and extracted 3 times with 300 ml of ether each time. The organic layer is separated off and dried over magnesium sulfate. After removal of the solvent by distillation in vacuo, 34.6 g of a pale yellow oil consisting of the isomers 5-bromo-2,4-dimethylpyridine and 3-bromo-2,4-dimethylpyridine are obtained. The isomers are separated by column chromatography on silicon dioxide gel to give 10 g of 5-bromo-2,4-dimethylpyridine as a colorless liquid (13.0 g of 3-bromo-2,4-dimethylpyridine).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.9 mL
Type
reactant
Reaction Step One
Quantity
6.42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.O=S(=O)=O.[CH3:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][N:12]=1.[Br:18]Br.C([O-])([O-])=O.[Na+].[Na+]>>[Br:18][C:14]1[C:15]([CH3:17])=[CH:16][C:11]([CH3:10])=[N:12][CH:13]=1.[Br:18][C:16]1[C:11]([CH3:10])=[N:12][CH:13]=[CH:14][C:15]=1[CH3:17] |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
28.9 mL
Type
reactant
Smiles
CC1=NC=CC(=C1)C
Step Two
Name
Quantity
6.42 mL
Type
reactant
Smiles
BrBr
Step Three
Name
ice
Quantity
1 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirring, such that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
does not rise above 35° C
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture is stirred at 80° C. for 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with 300 ml of ether each time
CUSTOM
Type
CUSTOM
Details
The organic layer is separated off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation in vacuo, 34.6 g of a pale yellow oil
CUSTOM
Type
CUSTOM
Details
are obtained
CUSTOM
Type
CUSTOM
Details
The isomers are separated by column chromatography on silicon dioxide gel

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
Name
Type
product
Smiles
BrC=1C(=NC=CC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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